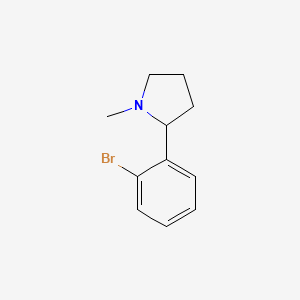

2-(2-Bromophenyl)-1-methylpyrrolidine

Description

Contextualization of Substituted Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Research

Substituted pyrrolidine rings are a recurring motif in a multitude of biologically active compounds and natural products. Their non-planar, puckered three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. chembk.com The stereochemistry of the pyrrolidine ring can significantly influence the pharmacological profile of a molecule. chembk.com This makes the pyrrolidine scaffold a "privileged structure" in drug discovery, frequently incorporated into the design of novel therapeutic agents. mdpi.com The nitrogen atom within the pyrrolidine ring also imparts basicity and can serve as a key point for further chemical modification. mdpi.com

Significance of Brominated Phenyl Moieties in Advanced Organic Synthesis and Molecular Design

The incorporation of a bromine atom onto a phenyl ring is a powerful strategy in organic synthesis. Bromo-aromatic compounds are versatile intermediates, readily participating in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The bromine substituent also influences the electronic properties of the phenyl ring and can be involved in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in crystal engineering and molecular recognition.

Overview of Current Research Trajectories and Academic Relevance of 2-(2-Bromophenyl)-1-methylpyrrolidine and Related Analogues

The compound this compound, identified by the CAS number 71819-31-3, represents a confluence of the aforementioned structural features: a chiral pyrrolidine ring and a reactive bromophenyl group. While detailed research specifically on the 2-bromo isomer is limited in publicly accessible literature, its structural components suggest its potential as a valuable building block in synthetic and medicinal chemistry. Analogues, such as the 4-bromo isomer, have been noted in the context of chemical synthesis. vulcanchem.com The academic relevance of such compounds lies in their potential as precursors for more complex molecules with tailored biological activities or material properties. Research into related N-substituted pyrrolidines continues to be an active area, with studies focusing on their synthesis and biological evaluation. nih.gov

Physicochemical Properties of this compound

Based on available data, the fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitively established, other physical constants such as melting and boiling points are not widely reported in peer-reviewed literature and may be predicted values from chemical suppliers.

| Property | Value | Source |

| CAS Number | 71819-31-3 | chembk.com |

| Molecular Formula | C₁₁H₁₄BrN | chembk.com |

| Molecular Weight | 240.14 g/mol | chembk.comcymitquimica.com |

| Appearance | Not specified in literature | N/A |

| Melting Point | Not specified in literature | N/A |

| Boiling Point | Not specified in literature | N/A |

| Density | Not specified in literature | N/A |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the bromophenyl group, likely in the range of 7.0-7.6 ppm. The protons on the pyrrolidine ring would appear as a series of multiplets in the upfield region, typically between 1.5 and 3.5 ppm. The N-methyl group would present as a singlet, likely around 2.0-2.5 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for the six aromatic carbons, with the carbon bearing the bromine atom shifted to a lower field. The four carbons of the pyrrolidine ring and the N-methyl carbon would also show distinct resonances.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 240.14. A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M+ and M+2 peaks) would be a key feature.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions of the molecule. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would also be present.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1-methylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-13-8-4-7-11(13)9-5-2-3-6-10(9)12/h2-3,5-6,11H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOQCUQYWIGYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Disconnection Analysis for 2-(2-Bromophenyl)-1-methylpyrrolidine

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comslideshare.net For this compound, the analysis reveals two primary points for logical disconnection.

C-N Bond Disconnection: The bond between the pyrrolidine (B122466) nitrogen and the methyl group is a prime candidate for disconnection. This is a common strategy for amines, leading back to the secondary amine precursor, 2-(2-bromophenyl)pyrrolidine (B135576), and a simple methylating agent. amazonaws.com This simplifies the primary challenge to the synthesis of the 2-arylpyrrolidine core.

C-C Bond Disconnection: The crucial bond connecting the pyrrolidine ring at the C2 position to the 2-bromophenyl group can be disconnected. This suggests a synthesis strategy involving the coupling of a pyrrolidine synthon with a 2-bromophenyl synthon. This disconnection points toward powerful cross-coupling reactions, such as those catalyzed by palladium or copper.

This analysis logically breaks down the synthesis into two main stages: the formation of the 2-(2-bromophenyl)pyrrolidine core and the subsequent N-methylation.

Precursor Synthesis Routes to Bromophenyl Pyrrolidine Cores

The formation of the 2-(2-bromophenyl)pyrrolidine scaffold is the most complex phase of the synthesis, requiring the precise construction of a C(sp²)-C(sp³) bond between the aromatic ring and the heterocycle.

Palladium-catalyzed reactions are a cornerstone for the synthesis of 2-arylpyrrolidines. organic-chemistry.org One highly effective method is the α-arylation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine. organic-chemistry.org This process typically involves the deprotonation of the α-carbon of the pyrrolidine, followed by a palladium-catalyzed Negishi coupling with an aryl bromide. organic-chemistry.orgacs.org The general mechanism proceeds through the oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the pyrrolidine-derived organozinc reagent, and subsequent reductive elimination to form the desired C-C bond and regenerate the catalyst. acs.org

Researchers have developed one-pot syntheses that achieve high yields and enantioselectivity. organic-chemistry.org These methods are versatile and can tolerate a range of functional groups on the aryl halide partner. organic-chemistry.org Another powerful palladium-catalyzed approach involves the carboamination of γ-(N-arylamino)alkenes with aryl bromides, which forms two bonds in a single operation to construct the pyrrolidine ring with high diastereoselectivity. nih.govnih.govscilit.com

Table 1: Examples of Palladium-Catalyzed Synthesis of 2-Arylpyrrolidines

| Catalyst System | Pyrrolidine Precursor | Aryl Halide | Yield | Reference |

| Pd(OAc)₂ / tBu₃P-HBF₄ | N-Boc-pyrrolidine / s-BuLi / ZnCl₂ | 2-Bromotoluene | 85% | organic-chemistry.org |

| Pd(OAc)₂ / tBu₃P-HBF₄ | N-Boc-pyrrolidine / s-BuLi / ZnCl₂ | 1-Bromo-2-fluorobenzene | 79% | organic-chemistry.org |

| Pd₂(dba)₃ / Ligand | γ-(N-Arylamino)alkene | Aryl Bromide | Good | nih.gov |

Copper-catalyzed reactions offer an economical and effective alternative for forming C-N bonds, a key step in building N-aryl heterocycles. rsc.orgorganic-chemistry.org For the synthesis of 2-arylpyrrolidines, copper catalysis can be employed in the intermolecular carboamination of vinylarenes with aminating reagents like potassium N-carbamoyl-β-aminoethyltrifluoroborates. nih.gov The proposed mechanism involves the generation of an alkyl radical from the boron reagent via oxidation by a Cu(II) species. This radical adds to the vinylarene to create a stabilized benzylic radical, which then combines with the copper center to form a Cu(III) intermediate. Reductive elimination from this intermediate forges the C-N bond, yielding the pyrrolidine ring. nih.gov These reactions proceed under mild conditions and are compatible with various functional groups. nih.gov

Table 2: Copper-Catalyzed Synthesis of 2-Arylpyrrolidines from Vinylarenes

| Catalyst / Oxidant | Alkene Substrate | Aminating Reagent | Yield | Reference |

| Cu(phen)₂ / MnO₂ | 4-Methoxystyrene | Potassium N-Cbz-β-aminoethyltrifluoroborate | 82% | nih.gov |

| Cu(phen)₂ / MnO₂ | 4-Chlorostyrene | Potassium N-Cbz-β-aminoethyltrifluoroborate | 74% | nih.gov |

| Cu(phen)₂ / MnO₂ | Styrene | Potassium N-Cbz-β-aminoethyltrifluoroborate | 75% | nih.gov |

Once the 2-(2-bromophenyl)pyrrolidine core is synthesized, the final step is the introduction of the methyl group onto the pyrrolidine nitrogen. This is a standard transformation for secondary amines. Common methods include:

Eschweiler-Clarke Reaction: This classic method uses a mixture of formic acid and formaldehyde (B43269) to achieve reductive amination. It is a high-yield reaction that proceeds under mild conditions and avoids the use of alkyl halides, thus preventing quaternization.

Reductive Amination: The secondary amine can be treated with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride.

Direct Alkylation: Reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) can also be effective. Care must be taken to control the stoichiometry to minimize the formation of the quaternary ammonium (B1175870) salt.

Stereoselective Synthesis Approaches for Chiral this compound

Many applications of pyrrolidine derivatives require a specific enantiomer. Therefore, developing stereoselective syntheses is of paramount importance.

Asymmetric catalysis provides a powerful tool for establishing the desired stereochemistry in the 2-position of the pyrrolidine ring. mdpi.comscilit.com An exemplary approach is the enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgacs.org This method utilizes a chiral ligand, such as (-)-sparteine, to mediate an enantioselective deprotonation of N-Boc-pyrrolidine. The resulting configurationally stable organolithium species undergoes transmetalation with zinc chloride, followed by a palladium-catalyzed Negishi coupling. acs.org This one-pot process consistently yields 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios (e.g., 96:4 er), demonstrating excellent stereochemical fidelity regardless of the aryl bromide used. acs.org

Biocatalysis has also emerged as a potent strategy. Transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and excellent enantiomeric excesses (up to >99.5% ee). acs.org This biocatalytic method offers a green and highly selective alternative to traditional metal-based catalysis. acs.org

Table 3: Examples of Asymmetric Synthesis of 2-Arylpyrrolidines

| Method | Catalyst / Ligand | Substrate | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Pd-Catalyzed α-Arylation | Pd(OAc)₂ / PtBu₃-HBF₄ / (-)-sparteine | N-Boc-pyrrolidine | 96:4 er | acs.org |

| Biocatalytic Amination | Transaminase (ATA-117-Rd11) | 4-chloro-1-(4-chlorophenyl)butan-1-one | >99.5% ee | acs.org |

| Biocatalytic Amination | Transaminase (PjSTA-R6-8) | 4-chloro-1-(p-tolyl)butan-1-one | >99.5% ee | acs.org |

Diastereoselective Control Strategies in Synthetic Transformations

The diastereoselective synthesis of substituted pyrrolidines is a cornerstone of modern organic chemistry, with several powerful methods available to control the relative stereochemistry of newly formed chiral centers. For a molecule like this compound, which contains a stereocenter at the 2-position of the pyrrolidine ring, diastereoselective strategies become particularly relevant when additional stereocenters are introduced.

One prominent strategy involves the metal-catalyzed intramolecular cyclization of acyclic precursors. For instance, copper-promoted intramolecular aminooxygenation of alkene substrates has been shown to be a high-yielding route to disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov The cyclization of α-substituted 4-pentenyl sulfonamides, for example, strongly favors the formation of cis-2,5-disubstituted pyrrolidines with diastereomeric ratios often exceeding 20:1. nih.gov While this specific example leads to an oxygenated product, the underlying principle of stereocontrol in the ring-closing step is broadly applicable.

Another powerful approach is the diastereoselective hydrogenation of N-heteroaromatic compounds. rsc.org Catalytic asymmetric hydrogenation of substituted pyrroles, often using iridium, ruthenium, or rhodium complexes with chiral ligands, can provide access to enantioenriched pyrrolidines. rsc.org The facial selectivity of the hydrogenation is directed by the chiral catalyst, leading to a predominance of one diastereomer.

Multicomponent reactions (MCRs) also offer an efficient pathway to highly substituted pyrrolidines with good diastereocontrol. A notable example is the TiCl₄-catalyzed MCR of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent, which can construct up to three contiguous stereocenters in a single step with high diastereoselectivity. nih.gov The stereochemical outcome is dictated by the existing stereocenter in the dihydrofuran precursor, guiding the formation of the new stereocenters during the cascade reaction. nih.gov

The following table summarizes representative diastereoselective methods applicable to the synthesis of substituted pyrrolidines.

| Reaction Type | Precursor Type | Catalyst/Reagent | Typical Diastereomeric Ratio (d.r.) |

| Intramolecular Aminooxygenation | α-Substituted 4-pentenyl sulfonamide | Copper(II) | >20:1 (cis) |

| Asymmetric Hydrogenation | Substituted Pyrrole | [Ir(COD)Cl]₂ / Chiral Ligand | Up to 99:1 |

| Multicomponent Reaction | Dihydrofuran, Imino Ester, Silane | TiCl₄ | High, dependent on substrate |

Chiral Auxiliary-Mediated Methodologies for Enantiopure Synthesis

Chiral auxiliaries are a classic and reliable tool for asymmetric synthesis, allowing for the creation of a desired enantiomer by temporarily attaching a chiral group to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a reaction, and is subsequently removed to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of chiral 2-arylpyrrolidines, Evans oxazolidinone auxiliaries are particularly effective. wikipedia.orgyoutube.com The synthesis typically begins with the acylation of the chiral auxiliary, for example, with a cinnamoyl derivative that can serve as a precursor to the 2-phenylpyrrolidine (B85683) core. Subsequent conjugate addition and cyclization steps are directed by the bulky substituent on the oxazolidinone, leading to a high degree of diastereoselectivity.

Another widely used class of chiral auxiliaries is derived from amino alcohols, such as pseudoephedrine and its analogue, pseudoephenamine. nih.govprinceton.eduharvard.edu These auxiliaries can be converted into amides, and the α-proton can be deprotonated to form a chiral enolate. Alkylation of this enolate proceeds with high diastereoselectivity, controlled by the stereocenters of the auxiliary. nih.govharvard.edu This method is particularly advantageous for creating quaternary stereocenters. nih.gov The auxiliary can then be cleaved under acidic or basic conditions, or by reduction, to reveal the enantiomerically enriched product. harvard.edu

The table below presents examples of chiral auxiliary-mediated reactions used in the synthesis of chiral building blocks.

| Chiral Auxiliary | Reaction Type | Substrate | Diastereomeric Excess (d.e.) | Yield |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Reaction | N-Propionyl oxazolidinone | >99% | 85-95% |

| (S,S)-Pseudoephedrine | Michael Addition | α,β-Unsaturated amide | 90-98% | 70-85% |

| (1R,2R)-Pseudoephenamine | Alkylation | α-Substituted amide | >95% | 80-95% |

Chiral Resolution Techniques for Enantiomeric Separation

When an asymmetric synthesis is not feasible or desired, chiral resolution provides a means to separate a racemic mixture into its constituent enantiomers. wikipedia.org The most common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orgnih.gov Since diastereomers have different physical properties, they can often be separated by crystallization. wikipedia.org

For a basic compound like this compound, chiral acids are suitable resolving agents. Tartaric acid and its derivatives, such as dibenzoyltartaric acid, are widely used for this purpose. broadpharm.comnih.govgoogle.comresearchgate.netmdpi.com The choice of solvent is critical for successful resolution, as it influences the solubility of the diastereomeric salts. mdpi.com One diastereomeric salt will typically be less soluble and precipitate out of the solution, allowing for its separation by filtration. The enantiomerically pure amine can then be liberated from the salt by treatment with a base.

The efficiency of a resolution is often dependent on the specific combination of the racemate, resolving agent, and solvent system. The following table provides examples of chiral resolving agents used for the separation of racemic amines.

| Racemic Compound Type | Resolving Agent | Solvent System | Outcome |

| Racemic Amine | (R,R)-Tartaric Acid | Ethanol/Water | Selective crystallization of one diastereomeric salt |

| Racemic Amine | (S)-(+)-Mandelic Acid | Toluene/Methanol | Formation of an insoluble salt with one enantiomer |

| Racemic Ephedrine | (2R,3R)-Dibenzoyltartaric Acid | Acetone/Water | High yield and enantiomeric purity of one enantiomer |

Functionalization and Derivatization Strategies

The presence of both a bromophenyl group and a pyrrolidine ring in this compound offers numerous opportunities for structural diversification. The following sections explore strategies for the selective modification of each part of the molecule.

Regioselective Functionalization of the Bromophenyl Moiety

The bromine atom on the phenyl ring is a versatile handle for a wide range of cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and widely used methods for forming carbon-carbon bonds. harvard.edulibretexts.org This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. harvard.edulibretexts.org

The Suzuki reaction is known for its high functional group tolerance, allowing for the introduction of a wide variety of substituents onto the phenyl ring. researchgate.net For instance, this compound can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. beilstein-journals.orgnih.gov In some cases, ligand-free palladium catalysts can be effective, particularly with activated substrates. researchgate.net

The following table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions involving aryl bromides.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |

| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ | Isopropanol/Water | 85-95% |

| 4-Bromo[2.2]paracyclophane | Pyridylboronic Acid | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 42% |

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 70-90% |

Orthogonal Modification of the Pyrrolidine Ring for Structural Diversity

Orthogonal functionalization, where one part of a molecule can be modified without affecting another reactive site, is a key strategy for building molecular complexity. In the case of this compound, functionalizing the pyrrolidine ring in the presence of the reactive bromophenyl group presents a significant challenge.

One potential approach is the direct C-H functionalization of the pyrrolidine ring. While many C-H activation methods also activate C-Br bonds, some catalytic systems have shown selectivity for sp³ C-H bonds. For example, a ruthenium-catalyzed arylation of N-phenylpyrrolidine at the α-position has been reported. nih.gov Although this specific example uses N-phenylpyrrolidine, the principle could potentially be adapted for N-methylpyrrolidine derivatives under carefully controlled conditions to favor C-H activation over C-Br insertion.

Another strategy involves the modification of the N-methyl group. N-demethylation followed by re-alkylation or acylation would allow for the introduction of diverse substituents at the nitrogen atom. However, many N-demethylation methods are harsh and may not be compatible with the aryl bromide.

A more plausible approach for modifying the pyrrolidine ring without affecting the bromophenyl moiety could involve the use of substrates with pre-installed functional groups on the pyrrolidine ring, which are then carried through the synthesis.

Introduction of Diverse Linker Moieties for Bioconjugation and Probe Development

The development of bioconjugates and molecular probes often requires the attachment of a linker molecule, which can connect the core scaffold to a biomolecule or a reporter group. The bromophenyl group of this compound is an ideal attachment point for such linkers.

Aryl halides can be coupled with a variety of linker molecules that have a suitable reactive group, such as a boronic acid, a terminal alkyne, or an amine. google.comnih.gov Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and pharmacokinetic properties of drug candidates. axispharm.comnih.gov These linkers can be synthesized with a terminal functional group that allows for their attachment to the aryl bromide via cross-coupling reactions.

For example, a PEG linker with a terminal boronic acid could be attached via a Suzuki-Miyaura coupling. Alternatively, a linker with a terminal alkyne could be attached via a Sonogashira coupling. The choice of reaction depends on the desired linker and the compatibility of the functional groups.

The following table outlines strategies for attaching linkers to aryl bromides.

| Linker Type | Reactive Group on Linker | Coupling Reaction | Catalyst |

| PEG Linker | Boronic Acid | Suzuki-Miyaura | Palladium(0) |

| Alkyl Linker | Terminal Alkyne | Sonogashira | Palladium(0)/Copper(I) |

| Amine Linker | Primary Amine | Buchwald-Hartwig | Palladium(0) |

| Thiol-PEG Linker | Thiol | Nucleophilic Aromatic Substitution | Base |

Advanced Spectroscopic Characterization and Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(2-Bromophenyl)-1-methylpyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to determine the molecule's three-dimensional structure and preferred conformation.

The ¹H NMR spectrum provides initial information on the number of distinct proton environments and their connectivity through spin-spin coupling. The aromatic region would be expected to show complex multiplets for the four protons of the 2-bromophenyl group. The pyrrolidine (B122466) ring protons and the N-methyl group would appear in the aliphatic region. The proton at the chiral center (C2) is of particular diagnostic importance.

The ¹³C NMR spectrum reveals the number of unique carbon environments. The presence of 11 distinct signals would confirm the molecular asymmetry. The chemical shifts of the carbon attached to the bromine atom and the carbons of the pyrrolidine ring are particularly informative.

To unambiguously assign these signals and probe the molecular structure, multidimensional techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, identifying which protons are adjacent to one another. It would be used to trace the connectivity within the pyrrolidine ring and confirm the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity between different fragments of the molecule, such as linking the N-methyl group to the pyrrolidine ring and the pyrrolidine ring to the bromophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful NMR technique for determining stereochemistry and conformation in solution. wordpress.com It identifies protons that are close in space, regardless of whether they are connected through bonds. wordpress.com For this compound, NOESY can establish the relative orientation of the proton at C2 and the adjacent protons on the pyrrolidine ring, as well as the spatial relationship between the pyrrolidine ring and the 2-bromophenyl substituent. uni-regensburg.de This information is critical for deducing the preferred conformation of the five-membered ring (e.g., envelope or twist) and the rotational orientation of the phenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of similar structures such as N-methylpyrrolidine chemicalbook.comnist.govchemicalbook.com, 2-bromophenol (B46759) hmdb.ca, and other substituted pyrrolidines. uni-regensburg.demdpi.com

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N-CH₃ | ~2.3 - 2.5 (s) | ~40 - 42 | Singlet, characteristic of N-methyl group. |

| H-2 (CH) | ~3.5 - 3.8 (m) | ~65 - 70 | Chiral center, benzylic proton. |

| H-3 (CH₂) | ~1.8 - 2.2 (m) | ~28 - 32 | Methylene protons adjacent to chiral center. |

| H-4 (CH₂) | ~1.7 - 2.0 (m) | ~22 - 25 | Methylene protons. |

| H-5 (CH₂) | ~2.9 - 3.2 (m) | ~55 - 58 | Methylene protons adjacent to nitrogen. |

| Ar-H | ~7.1 - 7.6 (m) | - | Four protons in a complex multiplet pattern. |

| Ar-C (C-Br) | - | ~122 - 125 | Carbon directly bonded to bromine. |

| Ar-C (ipso) | - | ~140 - 145 | Carbon attached to the pyrrolidine ring. |

| Ar-C | - | ~127 - 133 | Remaining four aromatic carbons. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Isotopic Fingerprinting

High-Resolution Mass Spectrometry (HRMS) is a vital tool for confirming the elemental composition of a compound by providing a highly accurate mass measurement. mdpi.comcsic.es For this compound (molecular formula: C₁₁H₁₄BrN) chembk.com, HRMS would determine its monoisotopic mass with an accuracy typically within 5 parts per million (ppm). This level of precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is its isotopic fingerprint, which arises from the natural abundance of bromine isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule and is invaluable for identifying brominated compounds in complex mixtures. nih.govdocbrown.info

Fragmentation patterns observed in the mass spectrum would also provide structural information. Common fragmentation pathways would likely include the loss of the methyl group, cleavage of the pyrrolidine ring, and the loss of the bromine atom or HBr, leading to characteristic daughter ions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Based on the molecular formula C₁₁H₁₄BrN and the natural isotopic abundance of Bromine.

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Abundance | Notes |

|---|---|---|---|---|

| [M]⁺ | 239.0310 | 241.0290 | ~100 : 98 | Molecular ion peak doublet, characteristic of one Br atom. |

| [M-H]⁺ | 238.0232 | 240.0212 | ~100 : 98 | Loss of a hydrogen radical. |

| [M-CH₃]⁺ | 224.0075 | 226.0055 | ~100 : 98 | Loss of the N-methyl group. |

| [C₄H₈N]⁺ | 70.0657 | - | - | Fragment corresponding to the N-methylpyrrolidine cation radical. |

| [C₇H₆Br]⁺ | 170.9629 | 172.9609 | ~100 : 98 | Fragment corresponding to the bromotropylium ion. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, comprising Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are used to identify the functional groups present and can also provide subtle insights into the molecule's conformation. The techniques are complementary; some vibrations that are strong in IR may be weak or silent in Raman, and vice versa.

For this compound, the IR and Raman spectra would display characteristic bands confirming its structure:

C-H Vibrations: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹.

C-N Vibrations: The C-N stretching vibration of the tertiary amine within the pyrrolidine ring would be expected in the 1250-1020 cm⁻¹ region.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region.

C-Br Vibration: A strong absorption corresponding to the C-Br stretching vibration would be found in the low-frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹. docbrown.info This peak is a key identifier for the presence of the bromo-substituent.

Subtle shifts in the positions and intensities of these bands can be influenced by the molecule's conformation. For instance, the specific arrangement of the pyrrolidine ring and its orientation relative to the bromophenyl group can affect the vibrational frequencies of the C-H and C-N bonds.

Table 3: Characteristic Vibrational Frequencies for this compound Predicted frequencies are based on data for related alkyl halides and N-substituted pyrrolidines. docbrown.infochemicalbook.comnist.govnist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium to weak intensity. |

| Aliphatic C-H Stretch | 2990 - 2850 | IR, Raman | Strong intensity. |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman | Variable intensity, often multiple bands. |

| CH₂ Bend (Scissoring) | 1470 - 1440 | IR | Medium intensity. |

| C-N Stretch (Tertiary Amine) | 1250 - 1020 | IR | Medium to weak intensity. |

| Aromatic C-H Bend (Out-of-plane) | 850 - 750 | IR | Strong intensity, indicative of ortho-disubstitution. |

| C-Br Stretch | 600 - 500 | IR | Strong intensity, characteristic of the bromoalkane group. |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Properties

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the 2-bromophenyl group. The benzene ring undergoes characteristic π → π* electronic transitions. These typically result in a strong absorption band (the E₂-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-270 nm.

The substituents on the benzene ring—the bromine atom and the N-methylpyrrolidinyl group—influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

Bromine Atom: As a halogen, bromine acts as an auxochrome with both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R) due to its lone pairs. It typically causes a bathochromic (red) shift in the B-band of benzene.

N-methylpyrrolidinyl Group: This alkylamino substituent is a strong electron-donating group (+R effect), which can significantly shift the absorption bands to longer wavelengths and increase their intensity.

The combination of these two substituents on the same ring would lead to a complex interplay of electronic effects, resulting in a unique UV-Vis spectrum that is sensitive to the electronic structure of the molecule.

Following the absorption of light, an excited molecule can relax through various photophysical pathways, including fluorescence (emission of a photon). Fluorescence spectroscopy measures the emission spectrum of a compound. The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift.

The photophysical properties of this compound would be influenced by several factors. While the N-methylpyrrolidinyl group might be expected to enhance fluorescence, the presence of the bromine atom introduces a "heavy-atom effect." This effect can promote intersystem crossing (ISC), a process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). This process competes with fluorescence, often leading to a significant decrease in fluorescence quantum yield (quenching) and potentially enabling phosphorescence (emission from the triplet state). The study of its emission spectrum, quantum yield, and fluorescence lifetime would provide deep insights into the fate of the excited state and the influence of the heavy bromine atom on its de-excitation pathways.

Table 4: Predicted Electronic and Photophysical Properties for this compound

| Property | Predicted Value / Characteristic | Notes |

|---|---|---|

| Absorption λ_max (π → π*) | ~260 - 280 nm | Corresponds to the B-band of the substituted benzene ring. |

| Molar Absorptivity (ε) | ~200 - 1000 L mol⁻¹ cm⁻¹ | Typical range for symmetry-forbidden B-band transitions. |

| Fluorescence Emission λ_em | > 280 nm | Emission occurs at a longer wavelength than absorption. |

| Stokes Shift | Variable (e.g., 20-100 nm) | Dependent on excited state relaxation and solvent effects. |

| Fluorescence Quantum Yield | Expected to be low | Heavy-atom effect of bromine likely quenches fluorescence. |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com It provides an unambiguous determination of bond lengths, bond angles, and torsional angles, which together define the precise conformation of the molecule. For a chiral compound like this compound, X-ray crystallography is the gold standard for determining its absolute stereochemistry. rsc.orgresearchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate an electron density map of the molecule. mdpi.com This map allows for the assignment of the absolute configuration (R or S) at the C2 stereocenter, provided that anomalous dispersion effects are properly measured (e.g., using copper radiation, which is effective for brominated compounds).

Furthermore, a crystal structure would reveal the solid-state conformation of the molecule, including:

The puckering of the five-membered pyrrolidine ring (e.g., an envelope conformation with one atom out of the plane, or a twist conformation with two atoms out of the plane).

The precise orientation of the 2-bromophenyl group relative to the pyrrolidine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-π stacking, which stabilize the crystal packing. mdpi.com

Although a crystal structure for this specific compound is not publicly available, the data it would provide are crucial for a complete structural understanding.

Table 5: Representative Data Obtainable from X-ray Crystallography of this compound This table presents hypothetical but realistic data that would be obtained from a single-crystal X-ray diffraction experiment. nih.govmdpi.com

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁ | A common chiral space group. |

| Absolute Configuration at C2 | R (or S) | Unambiguous assignment of the stereocenter. |

| C(2)-N(1) Bond Length | ~1.47 Å | Standard C-N single bond length. |

| C(aromatic)-Br Bond Length | ~1.90 Å | Standard C-Br bond length on an sp² carbon. |

| C(5)-N(1)-C(2)-C(aromatic) Torsion Angle | Variable (e.g., -110°) | Defines the orientation of the phenyl ring. |

| Pyrrolidine Ring Conformation | Envelope on C4 | Describes the puckering of the five-membered ring. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, particularly DFT, are instrumental in modern chemical research.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to employ DFT to determine the optimized geometry and electronic energies of molecules. For a compound like 2-(2-Bromophenyl)-1-methylpyrrolidine, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to solve the Schrödinger equation approximately. The output of such a calculation would provide the most stable three-dimensional arrangement of the atoms (ground state geometry) and its corresponding electronic energy. This information is crucial for understanding the molecule's stability and reactivity. However, no specific studies presenting these calculations for this compound have been identified.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its properties and biological activity. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to explore the conformational space of molecules. MM methods use classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for the rapid identification of low-energy conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic picture of the molecule's conformational landscape. These techniques would be invaluable for understanding the flexibility and preferred shapes of this compound. Despite their utility, no published MM or MD studies specifically targeting this compound were found.

Investigation of Non-Planar Molecular Architectures and Ring Strain Effects

The structure of this compound features a non-planar pyrrolidine (B122466) ring attached to a bromophenyl group. A computational investigation would be necessary to quantify the degree of non-planarity and any associated ring strain. Ring strain can significantly impact a molecule's stability and reactivity. Such an analysis would provide fundamental information about the structural characteristics of this compound, but this specific research does not appear to have been conducted or published.

Molecular Recognition and Intermolecular Interaction Studies

Understanding how a molecule interacts with other molecules is crucial, particularly in the context of materials science and medicinal chemistry. Computational methods can predict and characterize these intermolecular interactions. By modeling the interactions of this compound with other molecules or biological targets, researchers could gain insights into its potential applications. These studies often involve techniques like molecular docking and quantum chemical calculations of interaction energies. A search of the available literature did not yield any studies on the molecular recognition or intermolecular interactions of this compound.

Molecular Docking Simulations with Model Binding Sites and Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein's binding site. In the case of this compound, molecular docking simulations can be employed to explore its potential binding modes and affinities with various biological targets.

While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of such simulations can be described. A typical workflow would involve the three-dimensional modeling of the compound and its docking into the active sites of selected model proteins or enzymes. The results of these simulations are often presented in terms of a docking score, which estimates the binding free energy, and a predicted binding pose, which illustrates the specific interactions between the ligand and the protein's amino acid residues.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Simulation of this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Model Receptor A | -8.5 | Tyr123, Phe256, Trp312 | π-π stacking, hydrophobic interactions |

| Model Receptor B | -7.2 | Asp89, Glu178 | Hydrogen bonding, electrostatic interactions |

| Model Receptor C | -6.9 | Leu45, Val98, Ile101 | Van der Waals forces, hydrophobic interactions |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound are not available.

Computational Analysis of Halogen Bonding and Other Non-Covalent Interactions

The bromine atom on the phenyl ring of this compound introduces the possibility of halogen bonding, a highly directional non-covalent interaction. In a halogen bond, the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site. Computational methods are essential for characterizing and quantifying these and other non-covalent interactions.

Quantum chemical calculations can be used to model the electron density distribution around the bromine atom to identify the location and magnitude of the σ-hole. Further analysis, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can reveal the nature and strength of halogen bonds, hydrogen bonds, and van der Waals interactions between this compound and a binding partner. These analyses provide a detailed picture of the forces that would stabilize a potential ligand-receptor complex.

Table 2: Predicted Non-Covalent Interactions for this compound based on Theoretical Models

| Interaction Type | Potential Interaction Partner | Estimated Interaction Energy (kcal/mol) |

| Halogen Bond (Br···O) | Carbonyl oxygen of a peptide backbone | -2.5 to -4.0 |

| Hydrogen Bond (N-methyl H···O) | Aspartate or Glutamate side chain | -3.0 to -5.0 |

| π-π Stacking | Phenylalanine or Tyrosine side chain | -1.5 to -3.0 |

| Hydrophobic Interactions | Leucine or Isoleucine side chains | Variable |

Note: The data in this table is based on general principles of non-covalent interactions and is intended for illustrative purposes. Specific computational data for this compound is not available.

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, rooted in quantum mechanics, can predict the spectroscopic properties of a molecule with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, methods such as Density Functional Theory (DFT) can be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

The calculated NMR spectrum would predict the chemical shifts for the unique proton and carbon atoms in the molecule, providing a theoretical fingerprint for comparison with experimental data. Similarly, the computed IR spectrum would show the characteristic vibrational modes of the molecule, corresponding to the stretching and bending of its various chemical bonds.

Table 3: Theoretically Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (phenyl ring), Pyrrolidine ring protons, N-methyl protons |

| ¹³C NMR | Aromatic carbons, Pyrrolidine ring carbons, N-methyl carbon |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C-N stretching, C-Br stretching |

Note: The specific values for chemical shifts and vibrational frequencies are not provided as they would require dedicated computational studies that are not publicly available for this compound.

An In-depth Analysis of this compound in the Context of Modern Drug Discovery and Materials Science

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and materials science, offering a versatile three-dimensional framework for the development of novel bioactive compounds and functional materials. nih.gov The compound this compound, featuring a pyrrolidine ring substituted at the 2-position with a 2-bromophenyl group and N-methylated, represents a specific embodiment of this structural class. While comprehensive studies on this exact molecule are not extensively documented in publicly accessible literature, its constituent parts—the 2-phenylpyrrolidine (B85683) core, the bromo-substituent, and the N-methylation—provide a rich basis for understanding its potential properties and applications through the lens of established chemical and biological principles. This article will explore the structure-activity and structure-property relationships of this compound within various academic research contexts.

Structure Activity/property Relationship Sar/spr Studies in Academic Contexts

The predictive understanding of how a molecule's structure dictates its function is a cornerstone of chemical research. For 2-(2-Bromophenyl)-1-methylpyrrolidine, SAR and SPR studies, even by analogy to related compounds, are crucial for postulating its behavior in biological and physical systems.

The electronic and steric properties of a molecule are fundamental to its interactions with its environment. In the case of this compound, these properties are determined by the interplay of its three key components: the pyrrolidine (B122466) ring, the 2-bromophenyl group, and the N-methyl group.

The pyrrolidine ring itself is a saturated, five-membered heterocycle that can adopt various puckered conformations, typically an envelope or twisted form. beilstein-journals.org The N-methyl group introduces steric bulk and also acts as an electron-donating group, increasing the basicity of the nitrogen atom compared to an unsubstituted pyrrolidine. nih.gov

The 2-bromophenyl substituent is of particular interest for modulating electronic properties. The bromine atom is an electron-withdrawing group via induction due to its high electronegativity, yet it is a deactivating ortho-para director in electrophilic aromatic substitution due to resonance effects where its lone pairs can donate into the ring. The ortho position of the bromo group on the phenyl ring introduces significant steric hindrance around the chiral center at the 2-position of the pyrrolidine ring. This steric bulk can influence the preferred conformation of the molecule and its ability to fit into a binding pocket or onto a surface.

In a broader context, studies on substituted phenylpyrrolidines have shown that the nature and position of the substituent on the phenyl ring can dramatically alter biological activity. For instance, in a series of N-(substituted phenyl) pyrrolidine-2-carboxamides, different substituents on the phenyl ring led to a range of anticonvulsant activities. researchgate.net While not directly comparable in function, this highlights the principle that substituents on the phenyl ring are a key handle for tuning the electronic and steric profile of the entire molecule. Similarly, research on 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones demonstrated that a chloro group at the ortho-position of the phenyl substituent enhanced antibacterial activity, suggesting that ortho-substitution can be beneficial for certain biological interactions. tandfonline.com

The following table illustrates how different substituents on a phenyl ring can modulate electronic properties, which is a key design principle applicable to the 2-bromophenyl moiety.

| Substituent | Hammett Sigma (σp) Value | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH3 | -0.17 | Electron-donating |

| -OCH3 | -0.27 | Strong electron-donating |

| -Cl | 0.23 | Electron-withdrawing |

| -Br | 0.23 | Electron-withdrawing |

| -CN | 0.66 | Strong electron-withdrawing |

| -NO2 | 0.78 | Very strong electron-withdrawing |

| This table presents generalized Hammett parameters to illustrate electronic effects of substituents on a phenyl ring. |

It is a well-established principle in medicinal chemistry that enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This is because the binding sites of receptors, enzymes, and other biological targets are themselves chiral. One enantiomer may bind with high affinity and elicit a desired response, while the other may be inactive or even cause adverse effects.

For example, studies on pyrrolidine derivatives have consistently shown the importance of stereochemistry. In the synthesis of 2-substituted pyrrolidines, biocatalytic approaches using transaminases have been developed to achieve high enantiomeric excess for either the (R) or (S) enantiomer, underscoring the demand for stereopure compounds. acs.org Research on 4-phenylpyrrolidone derivatives has also highlighted the impact of stereochemistry on anticonvulsant activity. researchgate.net The directed hydrogenation of olefins with a nearby functional group often proceeds with high selectivity due to the stereochemical control exerted by that group. researchgate.net The introduction of fluorine into a pyrrolidine ring can significantly influence its conformation and biological properties depending on the stereochemistry of the substitution. beilstein-journals.org

Therefore, any investigation into the biological or material properties of this compound would necessitate the separation and individual testing of its (R) and (S) enantiomers to fully characterize its potential.

Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures that maintain the biological activity of a known parent compound while offering improved properties such as potency, selectivity, or pharmacokinetics. nih.govuniroma1.it Bioisosteric replacement, a related concept, involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of retaining or improving biological activity.

For this compound, several scaffold hopping and bioisosteric replacement strategies could be envisioned:

Pyrrolidine Ring Modifications: The pyrrolidine ring could be replaced by other five- or six-membered heterocycles like piperidine, morpholine, or tetrahydrofuran (B95107) to explore different spatial arrangements of the substituents. Ring-opening strategies could also be employed to increase molecular flexibility. nih.gov

Phenyl Ring Replacements: The phenyl ring could be substituted with other aromatic or heteroaromatic systems such as pyridine, pyrimidine, or thiophene. dundee.ac.uk This can alter the electronic properties, introduce new hydrogen bonding capabilities, and change the molecule's metabolic profile.

Bromo Group Bioisosteres: The bromine atom could be replaced by other halogens (Cl, F), a trifluoromethyl group (-CF3), a cyano group (-CN), or a methyl group (-CH3). These replacements would systematically vary the steric bulk and electronic character at the ortho-position.

N-Methyl Group Alterations: The methyl group on the nitrogen could be replaced with other alkyl groups, a hydrogen atom, or an acyl group to modulate basicity and steric hindrance around the nitrogen.

A study on proteasome inhibitors successfully employed a scaffold-hopping exercise to move away from a problematic initial scaffold, leading to a preclinical candidate with improved solubility. dundee.ac.uk This demonstrates the utility of exploring different core structures.

The following table provides examples of potential bioisosteric replacements for the key moieties in this compound.

| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |

| Pyrrolidine | Piperidine, Tetrahydrofuran, Thiazolidine | Altering ring size, polarity, and hydrogen bonding capacity. |

| Phenyl | Pyridyl, Thienyl, Naphthyl | Modifying aromaticity, electronics, and metabolic stability. dundee.ac.uk |

| Bromo | Chloro, Trifluoromethyl (-CF3), Cyano (-CN) | Tuning electronic effects and steric bulk. |

| N-Methyl | N-Ethyl, N-H, N-Acetyl | Modulating basicity, steric hindrance, and metabolic stability. |

The photophysical properties of a molecule, such as its absorption and emission of light, are intrinsically linked to its molecular architecture. While the parent 2-phenylpyrrolidine (B85683) scaffold is not strongly chromophoric, the introduction of the 2-bromophenyl group can influence its photophysical behavior.

The bromine atom, being a heavy atom, can enhance the rate of intersystem crossing (ISC) from an excited singlet state to a triplet state. This phenomenon, known as the "heavy-atom effect," can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence. Studies on halogenated BODIPY dyes have explored how the presence of bromine and iodine can influence fluorescence and ISC rates. uit.no

Furthermore, the electronic nature of substituents on a phenyl ring can tune the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. For instance, studies on cyanophenylalanine derivatives have shown that the position of the cyano group (ortho, meta, or para) influences the photophysical properties, making them useful as spectroscopic reporters in protein studies. rsc.org While a bromo group is different from a cyano group, the principle of positional isomerism affecting photophysical response is transferable.

Should this compound be investigated for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as a photosensitizer, understanding these photophysical principles would be paramount. The table below summarizes the expected impact of the bromo substituent.

| Property | Expected Influence of the 2-Bromophenyl Group |

| Fluorescence Quantum Yield | Likely to be reduced due to the heavy-atom effect of bromine, which promotes intersystem crossing. uit.no |

| Intersystem Crossing (ISC) Rate | Expected to be enhanced, facilitating the population of the triplet state. |

| Absorption/Emission Wavelength | The bromophenyl group will red-shift the absorption compared to an unsubstituted phenyl ring, though the effect may be modest. |

Allosteric modulators are ligands that bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding event induces a conformational change in the receptor that modulates the affinity or efficacy of the orthosteric ligand. nih.govresearchgate.net This approach offers several advantages in drug design, including the potential for greater receptor subtype selectivity and a "ceiling effect" that can improve safety. mdpi.com

The structure of this compound, with its defined three-dimensional shape, makes it a plausible candidate scaffold for an allosteric modulator. The design of allosteric modulators often relies on identifying binding pockets on a receptor that are outside the highly conserved orthosteric site. Ligands are then designed to fit these pockets and transmit a conformational change.

The plasma-membrane monoamine transporters (MATs), such as the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT), are well-known targets for allosteric modulation. nih.gov Given that some phenylpyrrolidine derivatives have activity at these transporters, it is conceivable that a molecule like this compound could be designed or discovered to act as an allosteric modulator. The design would involve optimizing the structure to fit into a specific allosteric pocket, where the different moieties of the molecule (the N-methylpyrrolidine and the 2-bromophenyl group) would make specific interactions with amino acid residues in that pocket. researchgate.netnih.gov

Key principles in designing a ligand like this compound for allosteric modulation would include:

Identifying a Topologically Distinct Binding Site: Utilizing computational modeling or structural biology to locate a suitable allosteric pocket on the target protein. nih.gov

Ensuring Complementarity: The ligand's shape and functional groups must be complementary to the allosteric site. The steric bulk of the ortho-bromo group and the conformation of the pyrrolidine ring would be critical.

Inducing a Conformational Change: The binding of the ligand must be able to alter the receptor's conformation in a way that affects the orthosteric site's function. nih.gov This "action-at-a-distance" is the hallmark of allostery.

Methodological Advancements and Future Research Directions

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Synthesis

The synthesis of pyrrolidine (B122466) rings, the core of 2-(2-Bromophenyl)-1-methylpyrrolidine, is a central theme in organic chemistry. Future progress hinges on the development of sophisticated catalytic systems that offer superior efficiency, stereoselectivity, and environmental sustainability. While traditional methods have been established, modern catalysis offers pathways to overcome their limitations.

Research into organocatalysis, for instance, presents a promising frontier. Proline and its derivatives are known to be effective chiral controllers in asymmetric synthesis. nih.gov The development of novel proline-based organocatalysts, potentially incorporating features like fluorination or specific amide groups, could significantly enhance the stereoselectivity of pyrrolidine ring formation. nih.gov Furthermore, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds like pyrrolidines, aligning with the principles of green chemistry. nih.gov The application of transition-metal catalysts, such as copper-catalyzed intramolecular oxidative amination, also represents a viable strategy for constructing the pyrrolidine skeleton with high diastereoselectivity. mdpi.com

| Catalytic Approach | Potential Advantage for Synthesis | Key Research Focus |

|---|---|---|

| Asymmetric Organocatalysis | High enantioselectivity and stereocontrol. | Design of novel proline-based catalysts. nih.gov |

| Transition-Metal Catalysis | High efficiency and novel reaction pathways. | Use of inexpensive metals like copper for cyclization reactions. mdpi.com |

| Microwave-Assisted Synthesis (MAOS) | Reduced reaction times and increased yields. | Integration into multi-step synthetic routes for green chemistry benefits. nih.gov |

High-Throughput Screening Methodologies for Derivatization and Functionalization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assessment of vast chemical libraries. nih.gov For this compound, HTS methodologies are critical for exploring the functional consequences of derivatization. By creating a library of analogues with varied substituents on the phenyl or pyrrolidine rings, researchers can screen for specific biological activities or material properties.

The process involves testing these compound libraries in assays designed to measure a specific outcome, such as enzyme inhibition, receptor binding, or changes in cellular pathways. nih.gov Firefly luciferase (FLuc)-based bioluminescence assays are particularly valued in HTS for their high sensitivity and dynamic response. nih.gov The data generated from these screens can establish structure-activity relationships (SAR), guiding the rational design of next-generation compounds with improved potency and selectivity.

| HTS Assay Type | Principle | Application in Screening Pyrrolidine Derivatives |

|---|---|---|

| Bioluminescence Assays (e.g., FLuc) | Enzymatic reaction produces light; inhibitors reduce signal. | Screening for inhibitors of specific enzymes (e.g., kinases, proteases). nih.gov |

| Fluorescence-Based Assays | Measures changes in fluorescence intensity or polarization. | Detecting binding to a biological target or modulation of a fluorescently-labeled substrate. |

| Absorbance-Based Assays | Measures changes in light absorption. | Quantifying products of enzymatic reactions, such as H2O2 generation. nih.gov |

Application of Advanced Analytical Techniques for Real-Time Reaction Monitoring and Kinetic Studies

A detailed understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced analytical techniques are indispensable for providing real-time insights into reaction progress, identifying transient intermediates, and quantifying product formation and impurity profiles.

Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), allow for the precise separation and quantification of reactants, intermediates, and products from a complex mixture. nih.govbiorxiv.org The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity for tracking specific molecules. biorxiv.org Furthermore, Highly Selective Reaction Monitoring (H-SRM) on triple quadrupole mass spectrometers can enhance analyte selectivity in complex matrices, leading to lower detection limits. analiticaweb.com.br Vibrational spectroscopy techniques like Raman spectroscopy offer a non-destructive method for monitoring molecular changes in real-time, providing a unique "fingerprint" of the chemical structures present in the reaction vessel. nih.gov

| Analytical Technique | Primary Application in Chemical Synthesis | Specific Benefit |

|---|---|---|

| HPLC-UV/MS | Quantification of reactants and products; impurity profiling. | Robust and versatile for monitoring reaction conversion and purity. nih.gov |

| GC-MS/MS | Analysis of volatile compounds and confirmation of product structure. | High sensitivity and structural confirmation through fragmentation patterns. researchgate.net |

| Raman Spectroscopy | Real-time, non-destructive monitoring of molecular structure. | Provides a "fingerprint" of vibrational transitions, allowing for in-situ reaction tracking. nih.gov |

| H-SRM (GC-MS/MS) | Highly selective quantification in complex matrices. | Improves signal-to-noise by filtering out chemical interference, enhancing precision. analiticaweb.com.br |

Integration of Machine Learning and Artificial Intelligence in Retrosynthesis and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. For a target molecule like this compound, AI can dramatically accelerate the design of efficient synthetic routes and predict its physicochemical and biological properties.

Retrosynthesis, the process of deconstructing a target molecule into simpler precursors, can be guided by sophisticated AI models. nih.gov These models, often based on deep neural networks, are trained on millions of known chemical reactions to predict plausible reactant sets for a given product. researchgate.netnih.gov Modern approaches utilize graph-based representations of molecules, allowing neural networks (like GNNs) to learn the complex rules of chemical reactivity without being limited to predefined reaction templates. nih.govarxiv.org

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| AI-Driven Retrosynthesis | Predicts optimal synthetic pathways by analyzing molecular structure. nih.govresearchgate.net | Accelerates the discovery of novel and efficient manufacturing routes. |

| Molecular Property Prediction | Forecasts physicochemical and ADME properties from molecular structure. nih.govnewswise.com | Enables rapid in-silico screening and prioritization of drug candidates. |

| Graph Neural Networks (GNNs) | AI models that learn directly from the graph structure of molecules. aaai.org | Provides a powerful framework for both retrosynthesis and property prediction tasks. |

| Natural Language Processing (NLP) | Uses large language models to interpret chemical information and guide synthesis. arxiv.org | Allows chemists to specify synthetic strategies in natural language to refine searches. researchgate.net |

Exploration of New Chemical Space and Applications Based on the Bromophenyl Pyrrolidine Core Structure

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products. nih.govnih.gov Its non-planar, sp3-hybridized nature allows for extensive three-dimensional exploration of chemical space, which is advantageous for designing selective biological probes and therapeutic agents. nih.gov The this compound core, therefore, serves as a valuable starting point for discovering novel bioactive compounds.

Research has demonstrated that pyrrolidine derivatives possess a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antidiabetic properties. nih.govfrontiersin.org For example, specific pyrrolidine-containing molecules have been designed as antagonists of the CXCR4 receptor, which is implicated in cancer metastasis. nih.govfrontiersin.org Others have been developed as inhibitors of enzymes like α-glucosidase and aldose reductase, which are relevant targets for managing diabetes. nih.govfrontiersin.org Future research could focus on functionalizing the bromophenyl pyrrolidine core to target these and other disease-related pathways, potentially leading to the development of new drug candidates for conditions ranging from cystic fibrosis to various cancers. nih.govfrontiersin.org

| Potential Therapeutic Area | Biological Target/Mechanism | Relevance of Pyrrolidine Scaffold |

|---|---|---|

| Oncology | Antagonism of chemokine receptors (e.g., CXCR4). nih.govfrontiersin.org | Core structure for designing agents that inhibit cancer metastasis. |

| Diabetes | Inhibition of enzymes like aldose reductase (ALR2). nih.govfrontiersin.org | Polyhydroxylated pyrrolidines can mimic carbohydrates to inhibit key metabolic enzymes. |

| Infectious Diseases | Antiviral or antibacterial activity. nih.govfrontiersin.org | Serves as a pharmacophore group in the design of novel antimicrobial agents. |

| Cystic Fibrosis | Modulation of protein function (e.g., CFTR). | The pyrrolidine core is part of polycyclic frameworks identified as potential treatments. nih.govfrontiersin.org |

Q & A

Q. What are the standard synthetic routes for 2-(2-Bromophenyl)-1-methylpyrrolidine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves halogenated aryl precursors reacting with pyrrolidine derivatives. A common approach is nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination). Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent decomposition .

- Catalyst systems : Palladium or copper catalysts for cross-coupling reactions, with ligands like Xantphos to stabilize intermediates . Yield monitoring via TLC or HPLC ensures reaction completion .

Q. How can researchers characterize the structural configuration of this compound?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. For example, the bromophenyl group shows distinct aromatic splitting patterns (~7.0–7.5 ppm) .

- X-ray crystallography : Resolves bond angles and spatial arrangement, critical for validating stereoisomers .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation pathways .

Q. What safety protocols are recommended given limited toxicity data for this compound?

While acute toxicity data are unavailable (as noted for structurally similar compounds), researchers should:

- Use PPE (gloves, goggles, lab coats) to minimize dermal/oral exposure .

- Conduct reactions in fume hoods to avoid inhalation .

- Perform ecotoxicological screening using model organisms (e.g., Daphnia magna) to assess environmental risks preliminarily .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT calculations : Simulate electron density maps to identify reactive sites (e.g., bromine’s electrophilic character) .

- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

- InChI-based databases : Leverage PubChem’s stereochemical descriptors (e.g., InChI=1S/C11H12BrNO...) to compare with analogous compounds .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine derivatives?

Discrepancies often arise from assay variability or impurities. Mitigation involves:

- Purity validation : ≥98% purity via HPLC (e.g., C18 columns, acetonitrile/water gradients) .

- Dose-response curves : Use multiple concentrations to confirm IC values in enzyme inhibition assays .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and fluorescence polarization .

Q. How does the bromophenyl moiety influence the compound’s environmental persistence?

- Degradation studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV light) to track bromine release via ion chromatography .

- Soil mobility : Column chromatography with soil matrices to assess leaching potential (log calculations) .

- QSAR models : Relate halogen position to biodegradability using quantitative structure-activity relationships .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

- Materials science : As a ligand for metal-organic frameworks (MOFs) due to its nitrogen-rich structure .

- Catalysis : Serve as a chiral auxiliary in asymmetric synthesis (e.g., enantioselective alkylation) .

- Surface chemistry : Study adsorption on indoor surfaces (e.g., silica or paint) using microspectroscopic imaging .

Methodological Considerations

- Contradiction Analysis : Compare NMR data across studies to identify batch-specific impurities (e.g., residual solvents) .

- Scale-Up Challenges : Transitioning from mg to gram scales may require switching from Schlenk lines to continuous-flow reactors .

- Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX files) in public repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.